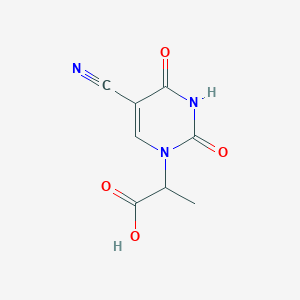
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, commonly referred to as a derivative of dihydropyrimidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyano group and a dioxo pyrimidine moiety. Research indicates that it may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C₇H₅N₃O₄
- Molecular Weight : 195.13 g/mol
- CAS Number : 56673-29-1
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that derivatives of dihydropyrimidines can exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of synthesized dihydropyrimidines demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.12 | |
| 2 | Escherichia coli | 0.49 |
Anticancer Activity
Dihydropyrimidine derivatives have also been investigated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been shown to inhibit cancer cell growth in vitro .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored:
- Inhibition of Pro-inflammatory Mediators : In various studies, compounds with similar structures have been shown to reduce the production of nitric oxide (NO) and inhibit the expression of cyclooxygenase (COX) enzymes in lipopolysaccharide-stimulated macrophages . This suggests that they may be useful in treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several dihydropyrimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that the presence of the cyano group significantly enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects with IC50 values suggesting strong potential for further development as anticancer agents .
属性
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-4(7(13)14)11-3-5(2-9)6(12)10-8(11)15/h3-4H,1H3,(H,13,14)(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCVHACUWBEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=O)NC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














